molecular formula C23H18N4O5 B2780073 methyl 4-({[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetyl}amino)benzoate CAS No. 1105224-60-9

methyl 4-({[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetyl}amino)benzoate

Cat. No. B2780073
CAS RN: 1105224-60-9
M. Wt: 430.42
InChI Key: DDUXQJDGQYTQJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including an oxadiazole ring, a pyridine ring, an amide group, and a benzoate ester. These functional groups could potentially give the compound a variety of interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the oxadiazole ring could be formed through a cyclization reaction involving a 1,2-dicarbonyl compound and a hydrazine . The pyridine ring could be formed through a condensation reaction or a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The oxadiazole and pyridine rings are aromatic, meaning they have a special stability due to delocalized electrons . The amide group could form hydrogen bonds with other molecules, and the benzoate ester could undergo hydrolysis under certain conditions .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the amide group could react with acids or bases, and the ester could be hydrolyzed to form a carboxylic acid and an alcohol . The aromatic rings could undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the conditions. For example, it would likely be a solid at room temperature, and its solubility would depend on the polarity of the solvent .

Scientific Research Applications

Synthesis of Heterocyclic Systems

Researchers have utilized compounds similar to "methyl 4-({[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetyl}amino)benzoate" in the synthesis of various heterocyclic systems. For instance, the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, 4H-pyrido[1,2-a]-pyridin-4-one, and 2H-1-benzopyran-2-ones has been reported, showcasing the compound's utility in generating a range of heterocyclic structures (Selič, Grdadolnik, & Stanovnik, 1997).

Mesomorphic Behavior and Photo-Luminescent Property

The study of mesomorphic behavior and photo-luminescent properties is another significant application. A series of 1,3,4-oxadiazole derivatives have been synthesized and characterized, displaying cholesteric and nematic/smectic A mesophases with wide mesomorphic temperature ranges. These compounds also exhibited strong blue fluorescence emission with good photoluminescence quantum yields, indicating their potential for use in photo-luminescent materials (Han, Wang, Zhang, & Zhu, 2010).

Supramolecular Liquid Crystals

Supramolecular liquid crystals have been induced through hydrogen-bonding interactions between non-mesomorphic compounds. The effect of lateral substitution on the stability and extent of these induced liquid crystal phases has been explored, revealing insights into the design of new liquid crystalline materials (Naoum, Fahmi, & Almllal, 2010).

Selective and Colorimetric Fluoride Chemosensors

Selective colorimetric fluoride chemosensors containing phenol hydroxyl and 1,3,4-oxadiazole groups have been developed. These sensors demonstrate the compound's utility in environmental monitoring and analytical chemistry, capable of detecting fluoride ions through visible color changes and optical shifts (Ma, Li, Zong, Men, & Xing, 2013).

Future Directions

Future research on this compound could involve synthesizing it and testing its biological activity. It could also involve modifying its structure to enhance its activity or reduce any potential side effects .

properties

IUPAC Name

methyl 4-[[2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O5/c1-31-23(30)16-9-11-17(12-10-16)24-19(28)14-27-13-5-8-18(22(27)29)21-25-20(26-32-21)15-6-3-2-4-7-15/h2-13H,14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUXQJDGQYTQJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-({[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetyl}amino)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.